Cas no 1568049-02-4 ((1s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol)

(1S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a chloro-methoxy-substituted aromatic ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective precision. The electron-donating methoxy group and electron-withdrawing chloro substituent on the phenyl ring enhance its reactivity in selective transformations, such as nucleophilic additions or catalytic reductions. This compound’s well-defined chirality ensures high stereochemical control in downstream applications, while its stable crystalline form facilitates handling and purification. Suitable for use in organometallic catalysis and medicinal chemistry, it offers consistent purity (>98%) and low racemization risk under standard conditions.
(1s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol structure
1568049-02-4 structure
Product name:(1s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol
CAS No:1568049-02-4
MF:C9H11ClO2
MW:186.635442018509
CID:5758018
PubChem ID:82757941

(1s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS021076041
    • EN300-1967663
    • (1s)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
    • 1568049-02-4
    • (1s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol
    • Inchi: 1S/C9H11ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1
    • InChI Key: NEYMRJQYYHDEKA-LURJTMIESA-N
    • SMILES: ClC1C=C(C=CC=1[C@H](C)O)OC

Computed Properties

  • Exact Mass: 186.0447573g/mol
  • Monoisotopic Mass: 186.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.5Ų

(1s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967663-0.25g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
0.25g
$513.0 2023-09-16
Enamine
EN300-1967663-2.5g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
2.5g
$1089.0 2023-09-16
Enamine
EN300-1967663-10.0g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
10g
$4052.0 2023-05-31
Enamine
EN300-1967663-0.5g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
0.5g
$535.0 2023-09-16
Enamine
EN300-1967663-5.0g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
5g
$2732.0 2023-05-31
Enamine
EN300-1967663-0.1g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
0.1g
$490.0 2023-09-16
Enamine
EN300-1967663-0.05g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
0.05g
$468.0 2023-09-16
Enamine
EN300-1967663-1g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
1g
$557.0 2023-09-16
Enamine
EN300-1967663-1.0g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
1g
$943.0 2023-05-31
Enamine
EN300-1967663-5g
(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
1568049-02-4
5g
$1614.0 2023-09-16

Additional information on (1s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol

Chemical Profile of (1S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol (CAS No. 1568049-02-4)

(1S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol, with the CAS number 1568049-02-4, is a significant compound in the field of pharmaceutical chemistry. This chiral alcohol derivative features a benzene ring substituted with both chloro and methoxy groups, making it a versatile intermediate in the synthesis of various bioactive molecules. The stereochemistry at the carbon center, denoted by the (1S) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The compound's structure combines elements that are frequently explored in medicinal chemistry for their potential therapeutic benefits. The presence of a hydroxyl group at the end of an ethyl chain enhances its reactivity, allowing for further functionalization. This reactivity is particularly valuable in drug design, where modifications can fine-tune pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry have highlighted the importance of stereochemistry in drug efficacy. Studies have demonstrated that subtle differences in molecular configuration can lead to significant variations in biological activity. In the case of (1S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol, the (1S) stereochemistry has been shown to influence its binding affinity and metabolic stability, making it a promising candidate for further development.

One of the most compelling areas of research involving this compound is its potential as a precursor in the synthesis of central nervous system (CNS) therapeutics. The aromatic ring system, coupled with the electron-withdrawing chloro group and the electron-donating methoxy group, creates a unique electronic environment that can modulate receptor interactions. Preliminary studies suggest that derivatives of this compound may exhibit properties relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's.

The methoxy group, in particular, has been extensively studied for its role in enhancing blood-brain barrier penetration. This property is critical for developing treatments that require crossing this formidable barrier to reach neurological targets. By incorporating this moiety into drug candidates, researchers aim to improve bioavailability and therapeutic efficacy.

Furthermore, the chloro substituent contributes to the compound's lipophilicity, which is another key factor in drug design. Lipophilicity influences how a molecule distributes within the body and interacts with biological membranes. Optimal lipophilicity can enhance target binding while minimizing off-target effects, leading to more selective and effective drugs.

In vitro studies have begun to explore the biochemical interactions of (1S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol. Initial findings indicate that it may interact with enzymes and receptors involved in pain signaling pathways. This aligns with ongoing research into novel analgesics that aim to provide relief without the side effects associated with traditional pain medications. The compound's ability to modulate these pathways could open new avenues for treating chronic pain conditions.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as asymmetric hydrogenation, have been employed to achieve high enantiomeric purity. These methods are essential for ensuring that the final product retains its desired stereochemical configuration, which is critical for biological activity.

As interest in green chemistry grows, researchers are also exploring sustainable synthetic routes for compounds like this one. Catalytic processes that minimize waste and energy consumption are being developed to align with environmental goals without compromising on yield or purity. Such innovations are vital for making pharmaceutical production more sustainable and cost-effective.

The future prospects for (1S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol are promising, with ongoing research focusing on expanding its applications. Investigating its potential as an intermediate in antiviral and anti-inflammatory drug development is an area of active interest. The structural features that make it attractive for CNS applications may also be relevant for other therapeutic areas, suggesting broad utility.

In conclusion, (1S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol (CAS No. 1568049-02-4) represents an important compound in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its stereochemistry, functional groups, and synthetic accessibility make it a valuable building block for developing novel therapeutics. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a significant role in future medical advancements.

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